

# DPPE as a Ligand in Nickel-Catalyzed Reactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1,2-Bis(diphenylphosphino)ethane

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This document provides detailed application notes and protocols for the use of **1,2-bis(diphenylphosphino)ethane (DPPE)** as a ligand in various nickel-catalyzed cross-coupling reactions. Nickel catalysis, often in conjunction with phosphine ligands like DPPE, offers a cost-effective and highly reactive alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and materials science.

## Introduction to DPPE in Nickel Catalysis

**1,2-Bis(diphenylphosphino)ethane (DPPE)** is a chelating diphosphine ligand that forms stable complexes with nickel in various oxidation states. The Ni-DPPE catalytic systems are particularly effective for a range of cross-coupling reactions, including Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi couplings, as well as Buchwald-Hartwig amination. The use of the air-stable precatalyst,  $[\text{NiCl}_2(\text{dppe})]$ , simplifies the setup of these reactions.<sup>[1][2]</sup>

The bidentate nature of DPPE provides a rigid coordination geometry around the nickel center, which can influence the reactivity and selectivity of the catalytic process. Mechanistic studies have shown that for certain  $\text{Ni}(\text{dppe})\text{Cl}_2$ -catalyzed reactions, such as chain-growth polymerizations, reductive elimination can be the rate-determining step.<sup>[3][4]</sup>

## Synthesis of the $[\text{NiCl}_2(\text{dppe})]$ Precatalyst

A common and straightforward method for the preparation of the  $[\text{NiCl}_2(\text{dppe})]$  complex involves the reaction of nickel(II) chloride hexahydrate with one equivalent of DPPE.<sup>[5][6]</sup>

## Experimental Protocol: Synthesis of $[\text{NiCl}_2(\text{dppe})]$

Materials:

- Nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )
- **1,2-Bis(diphenylphosphino)ethane (DPPE)**
- Methanol ( $\text{MeOH}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hexane

Procedure:<sup>[5]</sup>

- Dissolve  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$  (1 mmol) in methanol.
- In a separate flask, dissolve DPPE (1 mmol) in dichloromethane.
- Add the DPPE solution to the methanolic solution of  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ .
- Stir the resulting mixture at room temperature for 1 hour.
- Reduce the solvent volume in vacuo.
- The residue can be crystallized from a dichloromethane/hexane mixture at room temperature to yield red crystals of  $[\text{NiCl}_2(\text{dppe})]$ .

## Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The  $\text{NiCl}_2(\text{dppe})$  complex is an effective catalyst for the Suzuki-Miyaura coupling of arylboronic acids with a variety of electrophiles, including aryl mesylates, arenesulfonates, and halides.<sup>[3]</sup>  
<sup>[7]</sup> This reaction is a powerful tool for the synthesis of biaryl compounds.

## General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- $[\text{NiCl}_2(\text{dppe})]$
- Aryl halide or sulfonate (e.g., aryl mesylate)
- Arylboronic acid
- Base (e.g.,  $\text{K}_3\text{PO}_4$ )
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:<sup>[7]</sup><sup>[8]</sup>

- In a glovebox or under an inert atmosphere, add the aryl halide or sulfonate (1 mmol), arylboronic acid (1.5 mmol),  $\text{K}_3\text{PO}_4$  (3 mmol), and  $[\text{NiCl}_2(\text{dppe})]$  (5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
- Add the anhydrous solvent (5 mL).
- Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Quantitative Data: Suzuki-Miyaura Coupling of Aryl Mesylates and Chlorides

Entry	Aryl Electrophile	Arylboronic Acid	Catalyst System	Solvent	Yield (%)
1	4-MeO-C <sub>6</sub> H <sub>4</sub> -OMs	PhB(OH) <sub>2</sub>	NiCl <sub>2</sub> (dppe)	Toluene	95
2	4-NC-C <sub>6</sub> H <sub>4</sub> -OMs	PhB(OH) <sub>2</sub>	NiCl <sub>2</sub> (dppe)	Toluene	98
3	4-MeO-C <sub>6</sub> H <sub>4</sub> -Cl	PhB(OH) <sub>2</sub>	NiCl <sub>2</sub> (dppe)/PPh <sub>3</sub>	Dioxane	96
4	4-NC-C <sub>6</sub> H <sub>4</sub> -Cl	PhB(OH) <sub>2</sub>	NiCl <sub>2</sub> (dppe)/PPh <sub>3</sub>	Dioxane	98

Data sourced from Percec, V. et al., J. Org. Chem. 2004, 69 (10), 3447–3452.[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling

The Kumada coupling, which pairs an organic halide with a Grignard reagent, is efficiently catalyzed by Ni-DPPE systems. This reaction is particularly useful for the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) and C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bonds.

### General Experimental Protocol: Kumada Coupling

Materials:

- [NiCl<sub>2</sub>(dppe)]
- Aryl or vinyl halide
- Grignard reagent (e.g., Phenylmagnesium bromide in THF)
- Anhydrous solvent (e.g., THF or Diethyl ether)

**Procedure:**

- To an oven-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1 mmol) and anhydrous solvent.
- Add the  $[\text{NiCl}_2(\text{dppe})]$  catalyst (1-5 mol%).
- Cool the mixture to 0 °C and slowly add the Grignard reagent (1.1-1.5 mmol).
- Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC-MS).
- Upon completion, carefully quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
- Extract the product with an organic solvent, wash with saturated aqueous  $\text{NaHCO}_3$  and brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter, concentrate, and purify the product by column chromatography.

## Nickel-Catalyzed Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. Ni-DPPE complexes can catalyze this reaction effectively.<sup>[9]</sup>

### General Experimental Protocol: Negishi Coupling

**Materials:**

- $[\text{NiCl}_2(\text{dppe})]$  or a Ni(0) source with DPPE ligand
- Aryl, vinyl, or alkyl halide
- Organozinc reagent
- Anhydrous solvent (e.g., THF, DMA)

**Procedure:**<sup>[9]</sup>

- Under an inert atmosphere, add the nickel catalyst and DPPE ligand (if starting from a Ni(0) precursor) to a dry reaction flask.
- Add the anhydrous solvent and the organic halide (1 mmol).
- Add the organozinc reagent (1.2-2.0 mmol) dropwise at room temperature or below.
- Stir the reaction at the appropriate temperature until completion.
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Isolate the product by filtration, concentration, and purification via column chromatography.

## Nickel-Catalyzed Buchwald-Hartwig Amination

While palladium is more common for Buchwald-Hartwig aminations, nickel catalysts, including those with DPPE, have been shown to be effective for the coupling of aryl halides with amines, particularly with more challenging aryl chlorides.<sup>[10]</sup>

### General Experimental Protocol: Buchwald-Hartwig Amination

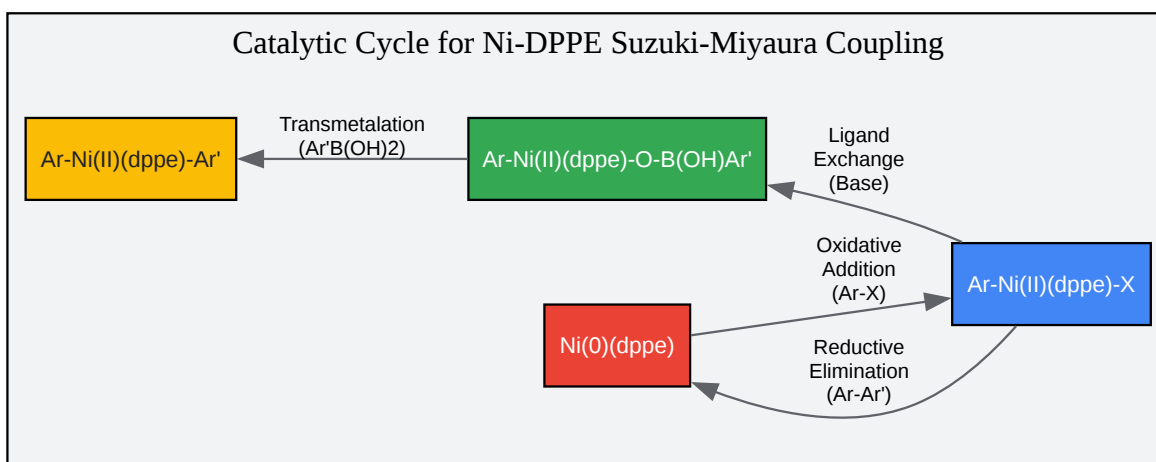
Materials:

- Nickel precatalyst (e.g.,  $\text{Ni}(\text{COD})_2$ ) and DPPE ligand, or  $[\text{NiCl}_2(\text{dppe})]$
- Aryl halide
- Amine
- Strong base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_3\text{PO}_4$ )
- Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

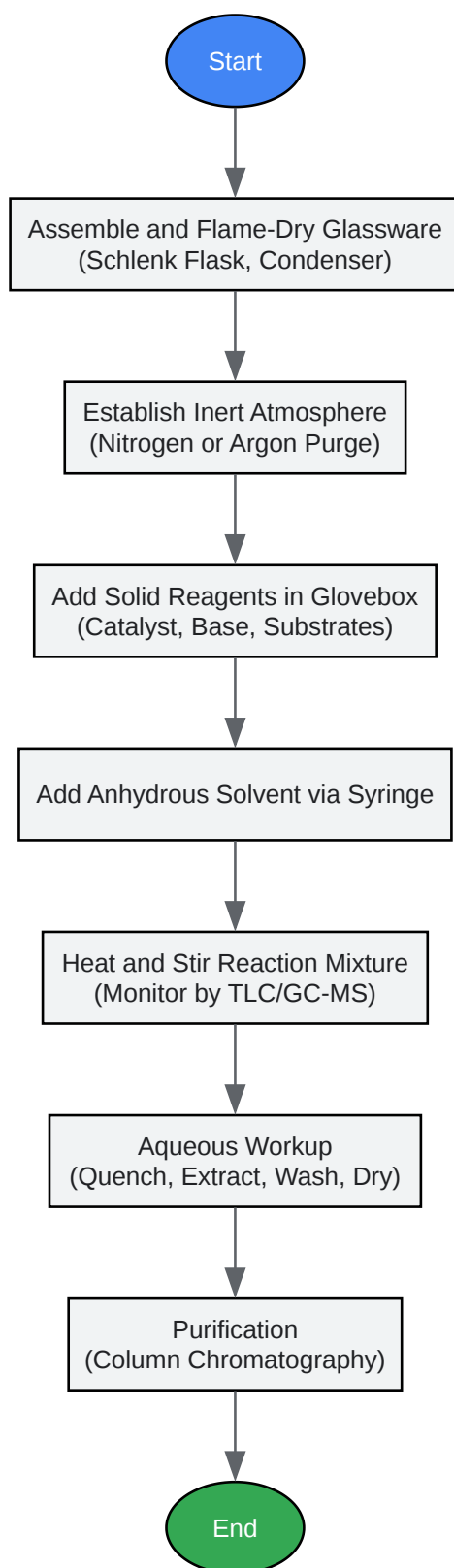
- In a glovebox, charge a reaction vessel with the nickel precatalyst, DPPE ligand (if applicable), and the base.
- Add the aryl halide (1 mmol) and the amine (1.2 mmol).
- Add the anhydrous solvent.
- Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
- After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Concentrate the filtrate and purify the crude product by column chromatography.

## Visualizations



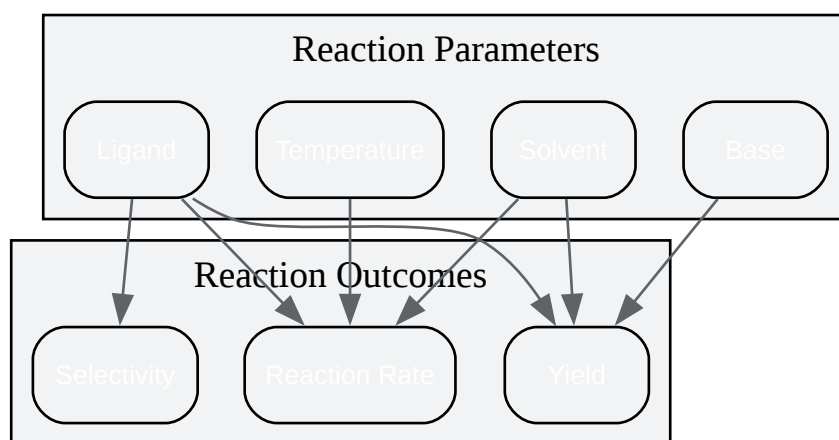
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Caption: Catalytic cycle for Ni-DPPE Suzuki-Miyaura coupling.



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Caption: General workflow for a Ni-catalyzed cross-coupling reaction.



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